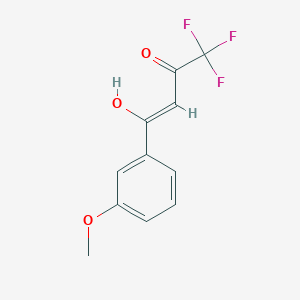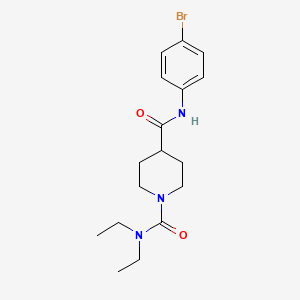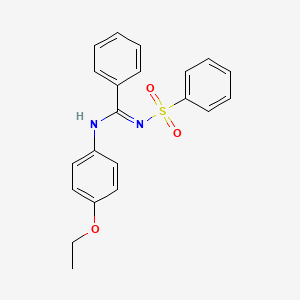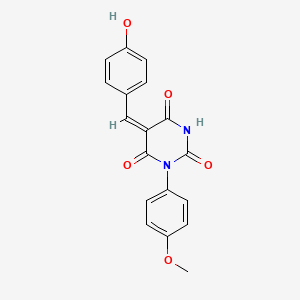
4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Curcumin III, which is a derivative of Curcumin, a well-known compound found in turmeric. The chemical structure of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one is (1E,3Z)-1,3-bis(3-methoxyphenyl)prop-1-en-1-one with a trifluoromethyl group at the 4th position.
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one is not fully understood. However, studies have suggested that this compound may exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one exhibits various biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to activate various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one. One of the directions is to investigate the potential use of this compound in the treatment of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the food and cosmetic industries. Furthermore, the development of novel synthesis methods for this compound may lead to its increased availability and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one is a complex process that involves several steps. One of the common methods to synthesize this compound is by using the Heck reaction. This reaction involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Another method involves the condensation of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one with an aromatic aldehyde in the presence of a base.
Applications De Recherche Scientifique
The potential applications of 4,4,4-trifluoro-3-hydroxy-1-(3-methoxyphenyl)-2-buten-1-one in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential applications in the food and cosmetic industries.
Propriétés
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXFALRZXJIDJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C(=O)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-methoxyphenyl)but-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)

![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B5917569.png)


![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)